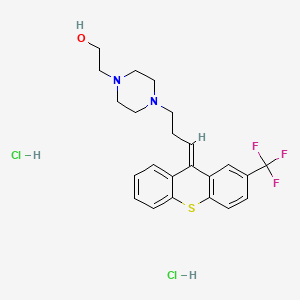

trans-(E)-Flupentixol Dihydrochloride

Description

Properties

CAS No. |

51529-02-3 |

|---|---|

Molecular Formula |

C23H26ClF3N2OS |

Molecular Weight |

471.0 g/mol |

IUPAC Name |

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C23H25F3N2OS.ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;/h1-2,4-8,16,29H,3,9-15H2;1H/b18-5+; |

InChI Key |

ZQAWQVWCKYGMNE-RZFZGDDESA-N |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |

Appearance |

Solid powder |

Other CAS No. |

2413-38-9 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(E)-Flupentixol; E-Flupentixol; (E) Flupentixol; beta-Flupenthixol; beta Flupenthixol; trans-Flupentixol; Flupentixole; trans Flupentixol; |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Pharmacodynamic Stereoselectivity of Flupentixol Isomers

Executive Summary

Flupentixol is a thioxanthene-class antipsychotic that exhibits profound stereoselective pharmacodynamics. It exists as two geometric isomers due to the exocyclic double bond at the C9 position: cis(Z)-flupentixol and trans(E)-flupentixol.

This guide delineates the mechanistic divergence between these isomers. The cis(Z) isomer is the pharmacologically active eutomer, possessing high affinity for Dopamine D1 and D2 receptors. Conversely, the trans(E) isomer is a distomer with negligible dopaminergic affinity. Understanding this dichotomy is critical for formulation science (particularly depot injections), therapeutic drug monitoring (TDM), and interpreting structure-activity relationships (SAR) in psychopharmacology.

Molecular Architecture & Stereochemistry

The pharmacological divergence of flupentixol stems from the rigid geometry of the thioxanthene tricyclic core. The alkylidene side chain at position C9 is fixed relative to the trifluoromethyl (-CF3) substituent at position C2.

-

Active Isomer (cis-Z): The piperazinyl side chain and the -CF3 group are on the same side (Zusammen) of the double bond. This conformation aligns the basic nitrogen of the side chain with the aromatic ring in a spatial orientation that mimics the dopamine pharmacophore, facilitating receptor docking.

-

Inactive Isomer (trans-E): The side chain and -CF3 group are on opposite sides (Entgegen). This steric arrangement prevents the molecule from fitting into the orthosteric binding pocket of the dopamine receptor.

Visualization: Structure-Activity Relationship (SAR)

Figure 1: Logic flow demonstrating why the Z-isomer (cis) achieves receptor binding while the E-isomer (trans) fails due to steric incompatibility.

Pharmacodynamic Profiling: Receptor Affinity

The clinical efficacy of flupentixol is driven almost exclusively by the cis(Z) isomer. The trans isomer is often considered a "pharmacological impurity" in racemic mixtures, contributing to metabolic load without therapeutic benefit.

Comparative Affinity Data (Ki Values)

The following table summarizes the inhibition constants (Ki) derived from radioligand binding assays. Note the orders-of-magnitude difference in potency.

| Receptor Target | Ligand | cis(Z)-Flupentixol Ki (nM) | trans(E)-Flupentixol Ki (nM) | Potency Ratio (Trans/Cis) |

| Dopamine D2 | [³H]Spiperone | 0.3 - 1.0 | > 200 | ~200-600x |

| Dopamine D1 | [³H]SCH 23390 | 4.0 - 8.0 | > 800 | ~100-200x |

| 5-HT2A | [³H]Ketanserin | ~10 | > 500 | ~50x |

| Alpha-1 Adrenergic | [³H]Prazosin | ~15 | ~100 | ~6x |

Data synthesized from Hyttel et al. (1981) and standard receptor binding databases.

Mechanism of Action

-

D2 Antagonism: The cis-isomer acts as a potent antagonist (or inverse agonist) at D2 receptors in the striatum and mesolimbic pathways, mediating the antipsychotic effect.

-

D1 Antagonism: Unlike haloperidol, cis-flupentixol has significant D1 antagonist activity, which may influence its profile regarding negative symptoms and cognitive effects.

Functional Consequences: Signaling Pathways

Upon binding, cis-flupentixol disrupts the G-protein coupled signaling cascade. Specifically, it prevents dopamine-mediated inhibition of Adenylate Cyclase.

Visualization: D2 Receptor Signaling Blockade

Figure 2: Functional antagonism.[1] Dopamine normally activates D2 to inhibit Adenylate Cyclase (lowering cAMP). Cis-flupentixol blocks this receptor, preventing the Gi-mediated inhibition, effectively normalizing or increasing cAMP levels relative to the dopaminergic state.

Experimental Protocol: Radioligand Binding Assay

To verify the affinity differences described above, researchers utilize a competitive radioligand binding assay.[2] This protocol is self-validating through the use of specific vs. non-specific binding controls.

Protocol Workflow

Objective: Determine the Ki of cis- and trans-flupentixol at the D2 receptor.

-

Tissue Preparation:

-

Homogenize rat striatum (rich in D2) in ice-cold Tris-HCl buffer (pH 7.4).

-

Centrifuge at 48,000 x g for 10 mins. Resuspend pellet.[3] Repeat wash to remove endogenous dopamine.

-

-

Assay Setup (96-well format):

-

Total Binding: Membrane + [³H]Spiperone (0.5 nM).

-

Non-Specific Binding (NSB): Membrane + [³H]Spiperone + Excess (+)-Butaclamol (1 µM) or Haloperidol.

-

Experimental: Membrane + [³H]Spiperone + Varying concentrations of cis or trans-flupentixol (

to

-

-

Incubation:

-

Incubate at 37°C for 15 minutes (equilibrium).

-

-

Termination:

-

Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce filter binding).

-

Wash 3x with ice-cold buffer.[2]

-

-

Quantification:

-

Liquid scintillation counting.[2]

-

Visualization: Assay Workflow

Figure 3: Step-by-step workflow for verifying isomer affinity. The divergence in displacement curves between Tube C (cis) and Tube C (trans) validates the stereoselectivity.

Clinical & Formulation Implications[4]

The distinction between isomers is not merely academic; it dictates clinical utility and formulation strategies.

-

Oral Formulations: Historically, oral tablets often contained the dihydrochloride salt as a racemate (mix of cis and trans). However, only the cis component is active.[4]

-

Depot Formulations (Decanoate): Flupentixol decanoate (Depixol/Fluanxol Depot) is esterified. High-quality depot manufacturing specifically isolates the cis(Z)-isomer.

-

Therapeutic Drug Monitoring (TDM):

-

If a non-stereospecific assay (e.g., standard HPLC without chiral columns) is used, it measures Total Flupentixol (cis + trans).

-

Since trans-flupentixol has different pharmacokinetics and accumulates differently, a "Total" level may not correlate with clinical response.

-

Recommendation: TDM must use chiral chromatography to quantify the active cis(Z)-flupentixol specifically [3].

-

References

-

Hyttel, J. (1980).[1] Further evidence that 3H-cis(Z)flupenthixol binds to the adenylate cyclase-associated dopamine receptor (D-1) in rat corpus striatum.[1][5] Psychopharmacology, 67(1), 107-109.[1] Link

-

Hyttel, J. (1981).[6][7] Similarities between the binding of 3H-piflutixol and 3H-flupentixol to rat striatal dopamine receptors in vitro.[5][7] Life Sciences, 28(5), 563-569.[7] Link

-

Balant-Gorgia, A. E., et al. (1987).[4][8] Stereoselective disposition of flupentixol: influence on steady-state plasma concentrations in schizophrenic patients.[8][9] European Journal of Drug Metabolism and Pharmacokinetics, 12(2), 123-128.[8] Link

-

IUPHAR/BPS Guide to PHARMACOLOGY. Flupentixol Ligand Page.Link

Sources

- 1. Further evidence that 3H-cis(Z)flupenthixol binds to the adenylate cyclase-associated dopamine receptor (D-1) in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. | PDF or Rental [articles.researchsolutions.com]

- 6. Flupentixol and dopamine receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Similarities between the binding of 3H-piflutixol and 3H-flupentixol to rat striatal dopamine receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective disposition of flupentixol: influence on steady-state plasma concentrations in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

trans-(E)-flupentixol dihydrochloride CAS 51529-02-3 literature review

An In-Depth Technical Guide to trans-(E)-Flupentixol Dihydrochloride (CAS 51529-02-3): Properties, Analysis, and Stereoselective Pharmacology

Abstract

This technical guide provides a comprehensive review of this compound (CAS 51529-02-3), the pharmacologically less active geometric isomer of the thioxanthene antipsychotic, flupentixol. While the therapeutic effects of flupentixol are attributed to the cis-(Z) isomer, the trans-(E) isomer is of critical importance to researchers, analytical chemists, and drug development professionals. Its primary utility lies in its role as a reference standard for impurity profiling, a tool for studying stereoselective pharmacology, and a negative control in biological assays. This document details the distinct physicochemical properties, comparative pharmacology, analytical methodologies for isomer separation, and stability considerations for this compound, providing an essential resource for its proper handling and application in a scientific setting.

Introduction: The Critical Role of Stereoisomerism in Flupentixol

Flupentixol is a typical antipsychotic of the thioxanthene class, first introduced in 1965.[1][2] It is used clinically for the management of schizophrenia and, at lower doses, for depression.[3][4][5] The molecule's therapeutic activity is dictated by its geometric isomerism. Flupentixol exists as two isomers: cis-(Z)-flupentixol and trans-(E)-flupentixol.[6] The antipsychotic efficacy, derived from potent antagonism of dopamine D1 and D2 receptors, resides almost exclusively in the cis-(Z) isomer.[6][7][8]

The subject of this guide, This compound , is considered the pharmacologically inactive or significantly less active isomer with respect to dopamine receptor blockade.[8][9] Consequently, its presence in a drug formulation is viewed as an impurity.[10] Understanding the properties and behavior of the trans-(E) isomer is therefore not an academic exercise, but a fundamental requirement for the quality control, safety, and efficacy of flupentixol-based therapeutics. It serves as an indispensable tool for developing stereospecific syntheses, validating analytical methods to ensure isomeric purity, and exploring the nuanced structural requirements of biological targets.

Physicochemical Properties

The dihydrochloride salt of trans-(E)-flupentixol is a stable, solid material amenable to laboratory use. Its key properties are summarized below.

Chemical Structure

Caption: Chemical structure and IUPAC name of this compound.

Core Data

| Property | Value | Reference(s) |

| CAS Number | 51529-02-3 | [11][12] |

| Molecular Formula | C₂₃H₂₅F₃N₂OS · 2HCl | [11][12] |

| Molecular Weight | 507.44 g/mol | [11][12] |

| Appearance | White to pale beige solid | [11] |

| Solubility | Soluble in water (to 100 mM), Methanol (MeOH), and DMSO. | [11] |

| Storage | Store at -20°C or under ambient, desiccating conditions. Protect from light. | [11][13][14] |

| Purity (Typical) | ≥98% by HPLC | [11] |

Comparative Pharmacology: A Tale of Two Isomers

The profound difference in the pharmacological activity between the cis-(Z) and trans-(E) isomers of flupentixol provides a classic example of stereoselectivity in drug action.

Dopaminergic and Serotonergic Activity

The primary mechanism for flupentixol's antipsychotic effect is the blockade of postsynaptic dopamine D1 and D2 receptors in the brain.[5][15] It also exhibits antagonism at serotonin 5-HT₂A receptors, which may contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to more selective D2 antagonists.[7][15][16]

Crucially, this activity is isomer-dependent:

-

cis-(Z)-Flupentixol is the active antagonist at dopamine (D₁₋₅), serotonin (5-HT₂), adrenergic (α₁), and histamine (H₁) receptors.[17]

-

trans-(E)-Flupentixol demonstrates significantly lower affinity for dopamine D2 and D3 receptors and is thus considered inactive as an antipsychotic.[9]

This differential binding underscores the precise three-dimensional conformation required for a ligand to effectively interact with the binding pockets of these G protein-coupled receptors.

Caption: Differential receptor antagonism of flupentixol isomers.

Atypical Activity: Inhibition of P-glycoprotein

While the trans-(E) isomer is inactive at key neurotransmitter receptors, it is not devoid of all biological activity. Research has shown that both cis and trans isomers of flupentixol can inhibit the human multidrug transporter P-glycoprotein (Pgp).[18] This finding is significant for two reasons:

-

It demonstrates that the structural requirements for Pgp inhibition are less stereoselective than for dopamine receptor binding.

-

It highlights that an isomer considered "inactive" for a primary therapeutic effect may still have other, "off-target" interactions that could influence drug disposition or lead to unexpected side effects.

The study noted that the isomers modulate Pgp-mediated ATP hydrolysis in opposite ways, suggesting distinct mechanisms of interaction despite both leading to transport inhibition.[18] This provides a valuable avenue for researchers using these isomers to probe the complex mechanics of multidrug resistance proteins.

Synthesis, Isomer Control, and Stability

The synthesis of flupentixol typically involves a dehydration reaction of a thioxanthene intermediate. This step is critical as it generates the double bond that gives rise to the E/Z isomerism. Research has demonstrated that the ratio of the desired cis-(Z) isomer to the undesired trans-(E) isomer can be influenced by the choice of acid catalyst used in this dehydration step.[6] This makes control over the reaction conditions paramount in a pharmaceutical manufacturing context to maximize the yield of the therapeutically active ingredient and minimize the formation of the trans impurity.

Furthermore, the isomers are susceptible to photochemical instability. Irradiation with light can induce rapid cis-trans isomerization, potentially altering the isomeric ratio of a sample.[19][20] This necessitates that all forms of flupentixol, including the trans-(E) isomer reference standard, be stored protected from light to maintain their isomeric integrity.[19]

Analytical Methodologies for Isomer Separation

Given the therapeutic importance of the cis-(Z) isomer and the classification of the trans-(E) isomer as an impurity, robust analytical methods capable of separating and quantifying them are essential for quality control, pharmacokinetic studies, and therapeutic drug monitoring.[21][22]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and effective technique for the analysis of flupentixol isomers.[23] A variety of methods have been published, typically employing reverse-phase or normal-phase chromatography with UV or mass spectrometric (LC-MS) detection.

Exemplar Experimental Protocol: Isocratic HPLC-UV for Flupentixol Isomers

This protocol is a synthesized example based on principles described in the literature for the separation of flupentixol isomers in serum or pharmaceutical formulations.[24][25]

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range (e.g., 1 ng/mL to 100 ng/mL).

-

For serum analysis, perform a liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix. A common extraction solvent is a mixture of diethyl ether and n-heptane.[24]

-

For pharmaceutical dosage forms, dissolve the tablet powder in the mobile phase, sonicate, and filter to obtain a clear sample solution.[25]

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A cyanopropyl silica column (e.g., 250 x 4.6 mm, 5 µm particle size) is effective for normal-phase separation.[24] A C18 column (e.g., 250 x 4.6 mm, 5 µm) is used for reverse-phase methods.[25]

-

Mobile Phase: An exemplary normal-phase mobile phase could be a mixture of acetonitrile, methanol, and an ammonium acetate buffer.[24] A reverse-phase mobile phase could be a mixture of acetonitrile and water.[25] The exact ratio must be optimized to achieve baseline separation of the E and Z isomers.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 230-254 nm.[24][26]

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Identify the peaks for trans-(E)- and cis-(Z)-flupentixol based on the retention time of the pure reference standards.

-

Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.

-

Quantify the amount of each isomer in the unknown samples by interpolating their peak areas from the calibration curve.

-

Caption: General workflow for HPLC-based analysis of flupentixol isomers.

Applications in Research and Drug Development

The utility of this compound is centered on its relationship to the active cis-(Z) isomer. Its primary applications include:

-

Certified Reference Material: It is used as a standard for the identification and quantification of the trans isomer as an impurity during the quality control of flupentixol active pharmaceutical ingredients (APIs) and finished drug products.

-

Method Validation: It is essential for validating the specificity of analytical methods, proving that the method can distinguish between the two isomers.

-

Stereoselectivity Research: It serves as a crucial tool for probing the structural and conformational requirements of biological targets. By comparing its effects (or lack thereof) to the active cis isomer, researchers can make inferences about the nature of the ligand-receptor binding pocket.[9]

-

Negative Control: In cellular or in-vivo experiments designed to investigate the D2-receptor-mediated effects of cis-(Z)-flupentixol, the trans-(E) isomer is an ideal negative control, as it shares the same core structure but lacks significant affinity for the target.

-

Off-Target Screening: As demonstrated by the P-glycoprotein interaction, it can be used to investigate non-dopaminergic, off-target effects that might be shared by both isomers.[18]

Conclusion

This compound, while lacking the therapeutic activity of its cis-(Z) counterpart, is an indispensable chemical tool. Its importance in the pharmaceutical landscape is defined by its role in ensuring the purity, safety, and quality of a clinically important antipsychotic medication. For researchers, it offers a unique opportunity to dissect the principles of stereoselective pharmacology, serving as a precisely matched negative control and a probe for off-target interactions. A thorough understanding of its distinct properties, analytical behavior, and stability is therefore essential for any scientist working in the fields of neuropharmacology, medicinal chemistry, or pharmaceutical analysis.

References

-

Patient.info. (2023, May 28). Flupentixol tablets - Depixol, Fluanxol. Depression treatment. [Link]

-

Li Wan Po A, Irwin WJ. (1980). The photochemical stability of cis- and trans-isomers of tricyclic neuroleptic drugs. J Pharm Pharmacol, 32: 25–9. [Link]

-

Reiter, R. J. (1976). Effect of flupenthixol on depression with special reference to combination use with tricyclic antidepressants. An uncontrolled pilot study with 45 patients. Acta Psychiatrica Scandinavica, 54(2), 99–105. [Link]

-

Wikipedia. (n.d.). Flupentixol. [Link]

-

Goda, K., et al. (1999). A single amino acid residue contributes to distinct mechanisms of inhibition of the human multidrug transporter by stereoisomers of the dopamine receptor antagonist flupentixol. Biochemistry, 38(20), 10350482. [Link]

-

ResearchGate. (2019, December 15). Flupentixol in depression: Which are the underlying mechanisms of action/efficacy?. [Link]

-

ClinicalTrials.gov. (n.d.). Flupentixol Decanoate – Application in Therapy and Current Clinical Research. [Link]

-

Allmpus. (n.d.). This compound. [Link]

-

OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. [Link]

-

Patsnap Synapse. (2024, June 14). What is Flupentixol Hydrochloride used for?. [Link]

-

Cambridge University Press & Assessment. (2021, October 19). Flupenthixol - Prescriber's Guide. [Link]

-

ResearchGate. (n.d.). Long term treatment of schizophrenic psychoses with flupentixol decanoate: Results of a non-interventional study. [Link]

-

PMC. (n.d.). Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders. [Link]

-

ResearchGate. (n.d.). STRUCTURE OF FLUPENTHIXOL DIHYDROCHLORIDE. [Link]

-

PMC. (n.d.). Flupenthixol versus placebo for schizophrenia. [Link]

-

Cochrane. (2022, April 1). Flupenthixol versus placebo for schizophrenia. [Link]

-

Oxford Academic. (n.d.). photochemical stability of cis- and trans- isomers of tricyclic neuroleptic drugs. [Link]

-

PubMed. (n.d.). Sensitive gas-liquid chromatographic method for the assay of the neuroleptic drug cis(Z)-flupentixol in human serum or plasma. [Link]

-

Journal of Pharmaceutical Research. (2019, December 28). Z-Isomer Control in the Synthesis of Flupentixol Related Compounds. [Link]

-

Scilit. (n.d.). Stereoselective disposition of flupentixol: influence on steady state plasma concentrations in schizophrenic patients. [Link]

-

Lundbeck. (2007, June 4). Flupentixol Decanoate Injection BP - PRODUCT MONOGRAPH. [Link]

-

PubMed. (1998). Quantification of the antipsychotics flupentixol and haloperidol in human serum by high-performance liquid chromatography with ultraviolet detection. [Link]

-

Inchem.org. (n.d.). Flupenthixol (PIM 236). [Link]

-

Bioinfo Publications. (n.d.). Estimation of Flupenthixol HCl in single dosage form by RP-HPLC method. [Link]

-

PubMed. (1987). Stereoselective disposition of flupentixol: influence on steady-state plasma concentrations in schizophrenic patients. [Link]

-

PubMed. (2007). Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol. [Link]

-

Lundbeck. (2017, December 12). PRODUCT MONOGRAPH PrFLUANXOL® FLUANXOL® DEPOT. [Link]

-

PubChem. (n.d.). Flupentixol dihydrochloride, (E)-. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). trans-flupenthixol. [Link]

-

PubChem. (n.d.). Trans-flupenthixol. [Link]

-

ResearchGate. (2024, June 13). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF FLUPENTIXOL AND MELITRACEN IN COMBINED PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. [Link]

-

MedPath. (2025, September 26). Flupentixol | Advanced Drug Monograph. [Link]

-

PMC. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists. [Link]

-

PubMed. (n.d.). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. [Link]

Sources

- 1. Flupentixol - Wikipedia [en.wikipedia.org]

- 2. Flupenthixol versus placebo for schizophrenia | Cochrane [cochrane.org]

- 3. patient.info [patient.info]

- 4. Flupenthixol - Prescriber's Guide [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. jopcr.com [jopcr.com]

- 7. researchgate.net [researchgate.net]

- 8. trial.medpath.com [trial.medpath.com]

- 9. <i>trans</i>-flupenthixol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. This compound | CAS 51529-02-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. allmpus.com [allmpus.com]

- 12. Flupentixol dihydrochloride, (E)- | C23H27Cl2F3N2OS | CID 6506406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. pharmacopoeia.com [pharmacopoeia.com]

- 15. What is Flupentixol Hydrochloride used for? [synapse.patsnap.com]

- 16. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A single amino acid residue contributes to distinct mechanisms of inhibition of the human multidrug transporter by stereoisomers of the dopamine receptor antagonist flupentixol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drugfuture.com [drugfuture.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Stereoselective disposition of flupentixol: influence on steady state plasma concentrations in schizophrenic patients | Scilit [scilit.com]

- 22. Stereoselective disposition of flupentixol: influence on steady-state plasma concentrations in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Making sure you're not a bot! [opus4.kobv.de]

- 24. Quantification of the antipsychotics flupentixol and haloperidol in human serum by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bioinfopublication.org [bioinfopublication.org]

- 26. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: High-Resolution Separation of cis- and trans-Flupentixol Using Chiral Chromatography

Executive Summary

This Application Note details a high-precision protocol for the separation of cis-flupentixol (Zuclopenthixol, Z-isomer) and trans-flupentixol (E-isomer) utilizing Chiral Stationary Phases (CSPs) . While flupentixol is technically achiral (possessing geometric isomerism rather than enantiomerism), CSPs are increasingly utilized for such separations due to their superior steric selectivity compared to traditional achiral C18 phases.

The cis isomer is the pharmacologically active antipsychotic, whereas the trans isomer is largely inactive. Accurate quantification of the cis isomer is critical for pharmaceutical Quality Control (QC) and Therapeutic Drug Monitoring (TDM). This guide provides a robust method using amylose-based CSPs to achieve baseline resolution (

Scientific Background & Mechanism[1][2][3][4]

The Geometric Challenge

Flupentixol exists as two geometric isomers due to the exocyclic double bond at the thioxanthene C9 position:

-

cis-(Z)-Flupentixol: The trifluoromethyl group and the piperazine chain are on the same side. This "bent" conformation is critical for Dopamine D2 receptor binding.

-

trans-(E)-Flupentixol: The groups are on opposite sides, resulting in a more linear topography.

Why Use a Chiral Column for Achiral Isomers?

Standard C18 columns separate based on hydrophobicity. Since both isomers have identical logP values and very similar polarities, separation relies on subtle dipole differences. Chiral Stationary Phases (CSPs) , particularly polysaccharide-based phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), possess chiral cavities or "grooves."

-

Mechanism: The separation is driven by molecular recognition (Shape Selectivity). The "bent" cis-isomer and the "linear" trans-isomer fit differently into the helical grooves of the amylose polymer.

-

Advantage: This interaction creates a larger difference in free energy of adsorption (

) than simple hydrophobic interaction, leading to superior resolution.

Visualizing the Separation Logic

The following diagram illustrates the workflow and the mechanistic basis for selecting a CSP over a C18 column.

Caption: Decision pathway comparing standard C18 vs. CSP for geometric isomer separation. CSPs provide superior resolution via steric recognition.

Experimental Protocol

Equipment & Materials

-

HPLC System: Agilent 1260 Infinity II or equivalent with Binary Pump.

-

Detector: Diode Array Detector (DAD) or UV-Vis.

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica), 250 x 4.6 mm.

-

Alternative: Chiralcel OD-H (Cellulose based) if AD-H is unavailable.

-

-

Reagents:

-

n-Hexane (HPLC Grade)

-

2-Propanol (IPA, HPLC Grade)

-

Diethylamine (DEA) or Ethanolamine (Basic additive is mandatory to suppress silanol activity against the basic piperazine nitrogen).

-

Method 1: Normal Phase (Standard Protocol)

This method is preferred for raw material analysis and synthetic process monitoring due to low backpressure and high selectivity.

| Parameter | Setting | Notes |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v/v) | DEA is critical for peak shape. |

| Flow Rate | 1.0 mL/min | Adjust for backpressure < 100 bar. |

| Temperature | 25°C | Lower temp (15°C) may increase resolution. |

| Detection | UV @ 230 nm | Max absorbance for thioxanthene. |

| Injection Vol. | 10 µL | Sample conc: 0.5 mg/mL in Mobile Phase. |

| Run Time | 20 minutes | Isomers typically elute between 8-15 mins. |

Step-by-Step Procedure:

-

Preparation: Premix n-Hexane and IPA. Add DEA last and mix thoroughly. Degas by sonication for 5 mins.

-

Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins until baseline stabilizes.

-

Sample Prep: Dissolve 5 mg Flupentixol dihydrochloride in 10 mL of 50:50 Hexane/IPA. Note: If salt form is insoluble, add 1 drop of DEA to free-base the sample, then dilute.

-

Injection: Inject blank (mobile phase) followed by sample.

-

Elution Order:

-

Peak 1: trans-(E)-Flupentixol (Linear shape often elutes first on AD-H).

-

Peak 2: cis-(Z)-Flupentixol (Bent shape interacts more strongly).

-

Note: Confirm elution order with pure standards as it can reverse depending on specific mobile phase interactions.

-

Method 2: Polar Organic Mode (Mass Spec Compatible)

Use this method if coupling to MS or if hexane is undesirable.

-

Mobile Phase: Acetonitrile / Ethanol / Diethylamine (95 : 5 : 0.1).

-

Column: Chiralpak AD-H or AD-RH.

-

Flow Rate: 0.5 mL/min.

-

Benefit: Faster evaporation for prep-scale applications.

Data Analysis & Validation

System Suitability Parameters

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before accepting data:

| Parameter | Acceptance Criteria | Calculation |

| Resolution ( | ||

| Tailing Factor ( | Measured at 5% peak height. | |

| Capacity Factor ( | Ensures retention is not void volume. | |

| Repeatability | RSD | Based on 5 replicate injections. |

Representative Data (Simulated)

-

Conditions: Method 1 (Hexane/IPA/DEA).

-

Observation: Baseline separation of isomers.

| Peak | Component | Retention Time (min) | Area % | Theoretical Plates (N) |

| 1 | trans-Flupentixol | 8.4 | 2.5% | 8,500 |

| 2 | cis-Flupentixol | 11.2 | 97.5% | 9,200 |

Interpretation: The large separation window (

Troubleshooting Guide

Problem: Peak Tailing

-

Cause: Interaction of the basic piperazine nitrogen with residual silanols on the silica support.

-

Solution: Increase DEA concentration to 0.2% or switch to Ethanolamine . Ensure the column is "H-series" (e.g., AD-H), which uses high-purity silica.

Problem: Poor Resolution (

-

Cause: Temperature too high or mobile phase too strong.

-

Solution: Reduce temperature to 15°C. Decrease IPA content to 5% (95:5 Hexane/IPA).

Problem: Retention Time Drift

-

Cause: Evaporation of volatile mobile phase components (Hexane) or water absorption in IPA.

-

Solution: Use a solvent reservoir cap; keep the lab temperature stable.

References

-

Kelly, J. W., et al. (1994). "HPLC separation of the ZZ, ZE, EZ, and EE geometric isomers... using achiral/chiral column switching." Journal of Liquid Chromatography. Link

-

Molnar Institute. (2017). "Separation of atropisomers by chiral liquid chromatography." Application Note. Link

-

Okamoto, Y., & Ikai, T. (2008). "Chiral stationary phases for HPLC: Cellulose and amylose derivatives." Chemical Society Reviews. Link

-

Balant-Gorgia, A. E., et al. (1985). "Stereoselective disposition of flupentixol: influence on steady state plasma concentrations." Therapeutic Drug Monitoring. Link

-

Daicel Chiral Technologies. (2023). "Instruction Manual for CHIRALPAK® AD." Link

Disclaimer: This protocol involves the use of potent antipsychotic agents and hazardous solvents. All work should be performed in a fume hood with appropriate PPE.

Application Note: The Strategic Use of trans-Flupentixol as a Negative Control in Dopamine Receptor Assays

Introduction: The Imperative for Rigorous Controls in GPCR Assays

Dopamine receptors, a critical family of G protein-coupled receptors (GPCRs), are central to numerous physiological processes, including motor control, motivation, and cognition. Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them a primary focus of drug discovery efforts. The development of novel therapeutics targeting these receptors necessitates robust and reliable in vitro assays to accurately characterize the potency and efficacy of candidate compounds. A cornerstone of assay validity is the use of appropriate controls to define the boundaries of specific biological activity. This application note details the rationale and methodology for employing trans-flupentixol, the pharmacologically less active geometric isomer of the potent dopamine receptor antagonist flupentixol, as an exemplary negative control in both radioligand binding and functional dopamine receptor assays. The use of a structurally related but functionally inactive compound provides a superior level of stringency for validating assay specificity and ensuring data integrity.

The Pharmacology of Flupentixol Isomers: A Tale of Two Geometries

Flupentixol exists as two geometric isomers: cis-(Z)-flupentixol and trans-(E)-flupentixol. The therapeutic utility of flupentixol as an antipsychotic agent is almost exclusively attributed to the cis-isomer, which is a potent antagonist at both D1-like (D1, D5) and D2-like (D2, D3, D4) dopamine receptors[1][2]. The profound difference in pharmacological activity between the two isomers stems from their distinct three-dimensional structures, which dictates their affinity for the dopamine receptor binding pocket.

The trans-isomer of flupentixol exhibits a significantly lower affinity for dopamine receptors compared to its cis counterpart[3]. This stereoselective binding has been consistently demonstrated in various studies, making trans-flupentixol an ideal negative control. Its structural similarity to the active cis-isomer ensures that it accounts for potential non-specific interactions that a structurally unrelated compound might miss, thereby providing a more accurate baseline for non-receptor-mediated effects. The use of an inactive stereoisomer as a negative control is a well-established principle in pharmacology for validating the specificity of a biological response[4].

Comparative Binding Affinities of Flupentixol Isomers

The disparity in binding affinities between the flupentixol isomers is quantifiable through their inhibition constants (Kᵢ). The following table summarizes representative Kᵢ values for both isomers at various human dopamine receptor subtypes.

| Receptor Subtype | cis-(Z)-Flupentixol Kᵢ (nM) | trans-(E)-Flupentixol Kᵢ (nM) | Fold Difference (trans/cis) |

| D1 | 3.5 | 474 | ~135 |

| D2 | 0.35 | 120 | ~343 |

| D3 | 1.75 | 162.5 | ~93 |

| D4 | 66.3 | >1000 | >15 |

Note: Data compiled from multiple sources. Absolute values may vary between studies and experimental conditions. The key takeaway is the consistent and significant difference in affinity.

This marked difference in affinity underscores the principle that the biological effects observed with cis-flupentixol are due to specific receptor interactions, which should be absent when using trans-flupentixol at equivalent concentrations.

Dopamine Receptor Signaling Pathways: The Basis of Functional Assays

To effectively utilize trans-flupentixol as a negative control in functional assays, it is essential to understand the signaling cascades initiated by dopamine receptor activation.

-

D1-like Receptors (D1 & D5): These receptors are primarily coupled to the Gαs protein. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels[5][6]. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets.

-

D2-like Receptors (D2, D3 & D4): These receptors are coupled to the Gαi protein. Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels[7][8][9].

The following diagrams illustrate these canonical signaling pathways.

Caption: Canonical D1 Receptor Signaling Pathway.

Caption: Canonical D2 Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for conducting radioligand binding and functional assays for D1 and D2 dopamine receptors, incorporating trans-flupentixol as a negative control.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity of a test compound by measuring its ability to displace a specific radioligand from the receptor.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine receptor of interest (e.g., D1 or D2).

-

Radioligand:

-

For D1: [³H]-SCH23390 (Kd ~0.3-1.0 nM)

-

For D2: [³H]-Spiperone (Kd ~0.1-0.5 nM) or [³H]-Raclopride (Kd ~1-2 nM)

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: cis-flupentixol, trans-flupentixol, and experimental compounds.

-

Scintillation Cocktail.

-

96-well plates and glass fiber filters.

Procedure:

-

Preparation: Thaw membrane aliquots on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer. Prepare serial dilutions of test compounds, cis-flupentixol (for non-specific binding), and trans-flupentixol.

-

Assay Setup (Final volume 250 µL):

-

Total Binding: 50 µL assay buffer + 50 µL radioligand + 150 µL membrane preparation.

-

Non-specific Binding (NSB): 50 µL cis-flupentixol (final concentration ~1-10 µM) + 50 µL radioligand + 150 µL membrane preparation.

-

Negative Control: 50 µL trans-flupentixol (at a concentration equivalent to the highest test compound concentration) + 50 µL radioligand + 150 µL membrane preparation.

-

Competition: 50 µL of each test compound dilution + 50 µL radioligand + 150 µL membrane preparation.

-

-

Incubation: Incubate plates for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Washing: Wash filters 3-4 times with ice-cold wash buffer.

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome for Negative Control: trans-flupentixol should show minimal to no displacement of the radioligand at concentrations where potent antagonists show full displacement, confirming that the assay is measuring specific D-receptor binding.

-

Functional Assay for D1 Receptors (cAMP Accumulation)

This assay measures the ability of a compound to act as an agonist or antagonist by quantifying changes in intracellular cAMP levels[10].

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human D1 receptor.

-

Agonist: Dopamine or a selective D1 agonist (e.g., SKF-81297).

-

Antagonists/Controls: cis-flupentixol, trans-flupentixol, and test compounds.

-

cAMP Assay Kit: A commercial kit for measuring cAMP (e.g., HTRF, ELISA, or luminescence-based).

-

Stimulation Buffer: Assay-specific buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

Procedure:

-

Cell Plating: Seed D1-expressing cells into 96- or 384-well plates and culture overnight.

-

Antagonist Mode:

-

Pre-incubate cells with varying concentrations of test compounds, cis-flupentixol, or trans-flupentixol for 15-30 minutes.

-

Add a fixed concentration of dopamine (typically the EC₈₀) to all wells (except the basal control).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis:

-

Normalize the data to the response produced by the agonist alone (100%) and the basal level (0%).

-

Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀.

-

Expected Outcome for Negative Control: In antagonist mode, trans-flupentixol should not produce a significant inhibition of the dopamine-induced cAMP increase, confirming that the observed antagonism by other compounds is a receptor-mediated event.

-

Functional Assay for D2 Receptors (cAMP Inhibition)

This assay measures the ability of a compound to modulate the inhibition of adenylyl cyclase[11].

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human D2 receptor.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Agonist: Dopamine or a selective D2 agonist (e.g., Quinpirole).

-

Antagonists/Controls: cis-flupentixol, trans-flupentixol, and test compounds.

-

cAMP Assay Kit.

Procedure:

-

Cell Plating: Seed D2-expressing cells into 96- or 384-well plates and culture overnight.

-

Assay Setup:

-

Pre-incubate cells with varying concentrations of test compounds, cis-flupentixol, or trans-flupentixol for 15-30 minutes.

-

Add a cocktail of a fixed concentration of the D2 agonist (e.g., Quinpirole at its EC₈₀) and a fixed concentration of forskolin (to stimulate cAMP production).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's protocol.

-

Data Analysis:

-

The agonist will inhibit the forskolin-stimulated cAMP production. An antagonist will reverse this inhibition.

-

Normalize the data where 100% is the level of inhibition by the D2 agonist and 0% is the forskolin-only stimulation.

-

Plot the percentage of reversal against the log concentration of the antagonist to determine the IC₅₀.

-

Expected Outcome for Negative Control: trans-flupentixol should fail to reverse the agonist-induced inhibition of cAMP production, thereby validating the specificity of the assay for the D2 receptor.

-

Conclusion: Ensuring Data Integrity with a Validated Negative Control

The use of trans-flupentixol as a negative control in dopamine receptor assays represents a rigorous approach to ensuring the specificity and validity of experimental data. Its structural relationship to the potent antagonist cis-flupentixol, combined with its dramatically lower affinity for dopamine receptors, allows for a precise definition of non-specific effects. By incorporating trans-flupentixol into binding and functional assay protocols, researchers can confidently attribute the activity of test compounds to specific interactions with the dopamine receptor, thereby enhancing the reliability of structure-activity relationship studies and lead candidate characterization. This self-validating system is crucial for the integrity of drug discovery pipelines targeting the dopaminergic system.

References

-

D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved February 24, 2026, from [Link]

-

D1 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved February 24, 2026, from [Link]

-

Bhatnagar, A., & Gautam, N. (2020). An inactive receptor-G protein complex maintains the dynamic range of agonist-induced signaling. Proceedings of the National Academy of Sciences, 117(48), 30773–30781. [Link]

-

D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved February 24, 2026, from [Link]

-

Reimold, M., et al. (2007). Occupancy of dopamine D(1), D(2) and serotonin(2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol. Psychopharmacology, 190(2), 241–249. [Link]

-

Virtual Compound Screening for Discovery of Dopamine D1 Receptor Biased Allosteric Modulators. (2025). Journal of Chemical Information and Modeling. [Link]

-

Reimold, M., et al. (2007). Occupancy of dopamine D-1, D-2 and serotonin(2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol. ResearchGate. [Link]

-

Odagaki, Y., & Fuxe, K. (1995). Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(gamma-thio)triphosphate binding in rat striatal membranes. Journal of Neurochemistry, 64(6), 2717–2724. [Link]

-

Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012). Bioorganic & Medicinal Chemistry Letters, 23(3), 848-852. [Link]

-

Free, R. B., et al. (2018). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology, 9, 148. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

-

Ki Summary for Flupentixol. (n.d.). BindingDB. Retrieved February 24, 2026, from [Link]

-

Hyttel, J. (1981). Flupentixol and dopamine receptor selectivity. Psychopharmacology, 75(2), 217. [Link]

-

flupentixol. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 24, 2026, from [Link]

-

Fisar, Z., & Hroudová, J. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. Life, 12(4), 606. [Link]

-

Cross, A. J., & Owen, F. (1980). Further evidence that 3H-cis(Z)flupenthixol binds to the adenylate cyclase-associated dopamine receptor (D-1) in rat corpus striatum. British Journal of Pharmacology, 69(4), 679–683. [Link]

-

Tools for GPCR drug discovery. (2012). Acta Pharmacologica Sinica, 33(3), 372–384. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flupenthixol dihydrochloride, Non-selective dopamine receptor antagonist (CAS 2413-38-9) | Abcam [abcam.com]

- 3. Further evidence that 3H-cis(Z)flupenthixol binds to the adenylate cyclase-associated dopamine receptor (D-1) in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. innoprot.com [innoprot.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. innoprot.com [innoprot.com]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]

Application Note: Preparation and Handling of trans-(E)-Flupentixol Dihydrochloride Stock Solutions in DMSO

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-precision stock solutions of trans-(E)-flupentixol dihydrochloride .

Abstract & Scientific Context

trans-(E)-Flupentixol is the geometric isomer of the thioxanthene antipsychotic flupentixol.[1] Unlike its cis-(Z) counterpart, which is a potent dopamine receptor antagonist, the trans isomer exhibits significantly reduced affinity for dopamine D1/D2 receptors [1].[1] Consequently, it is critical in pharmacological research as a negative control or stereoselective probe to validate receptor-mediated effects.

This protocol details the preparation of stable stock solutions in Dimethyl Sulfoxide (DMSO). The thioxanthene core is susceptible to photo-isomerization and oxidation; therefore, strict adherence to light-protection and anhydrous handling is required to maintain isomeric purity [2].[1]

Physicochemical Properties & Safety Profile

| Property | Data | Notes |

| Compound Name | This compound | |

| CAS Number | 51529-02-3 | Specific to the trans-dihydrochloride form.[1][2][3][4] |

| Molecular Weight | 507.44 g/mol | Includes 2HCl.[5][6][7] Do not use free base MW (434.52). |

| Solubility (DMSO) | ~25 mg/mL (approx. 50 mM) | Sonication may be required at >10 mM.[1] |

| Solubility (Water) | ~50 mg/mL (100 mM) | |

| Appearance | White to off-white powder | Hygroscopic.[1] |

| Stability | Light Sensitive, Hygroscopic | CRITICAL: Degrades/isomerizes under UV/Vis light. |

Safety Warning: Flupentixol is a potent neuroleptic. Although the trans isomer is less active, it should be handled with the same rigor as the active drug. DMSO is a penetrant carrier; avoid skin contact as it can transport the compound into the bloodstream.

Materials & Equipment

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

-

Gas: Nitrogen or Argon gas stream (for purging headspace).

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath (controlled temp).

Protocol: Stock Solution Preparation (10 mM Target)

Objective: Prepare 1 mL of a 10 mM stock solution.

Calculation Logic

The mass required is calculated using the formula:

Step-by-Step Procedure

-

Equilibration: Allow the vial of solid trans-flupentixol to warm to room temperature before opening to prevent moisture condensation on the hygroscopic salt.

-

Weighing:

-

Volume Adjustment (Gravimetric Method):

-

Dissolution:

-

Add the calculated volume of DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath at room temperature (20-25°C) for 1-2 minutes if visible particles remain. Do not heat above 30°C to avoid degradation.

-

-

Inspection: Verify the solution is clear and colorless to pale yellow.

Workflow Visualization

Figure 1: Workflow for the preparation of trans-flupentixol stock solutions, emphasizing moisture and light control.

Storage & Stability Protocol

Trustworthiness Check: Stock solutions in DMSO are prone to hydration (DMSO is hygroscopic) and oxidation. The following storage system ensures integrity for up to 6 months.

-

Aliquot: Immediately dispense the stock solution into small, single-use aliquots (e.g., 50-100 µL) in amber microtubes. Avoid repeated freeze-thaw cycles.

-

Inert Gas Overlay: Gently blow a stream of Nitrogen or Argon over the liquid surface in each tube before closing to displace oxygen.

-

Storage Conditions:

Degradation Pathway Logic

Figure 2: Critical degradation pathways.[1] Light exposure risks converting the inactive trans control into the active cis drug, compromising experimental validity.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Precipitate forms upon thawing | DMSO freezing or moisture ingress.[1] | Warm to 37°C for 5 mins and vortex. If precipitate persists, discard (water contamination likely). |

| Yellowing of solution | Oxidation or extensive light exposure. | Check purity via HPLC. If >5% degradation, discard. |

| Unexpected Biological Activity | Isomerization to cis form. | CRITICAL: Was the sample exposed to light? Verify stereochemistry if used as a negative control. |

References

-

PubChem. (n.d.).[10] trans-Flupenthixol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

Sources

- 1. Flupentixol dihydrochloride, (E)- | C23H27Cl2F3N2OS | CID 6506406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 51529-02-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Trans-flupentixol decanoate Dihydrochloride | CAS No- 30909-52-5 | NA [chemicea.com]

- 5. Flupenthixol dihydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]

- 6. invivochem.net [invivochem.net]

- 7. (E)-Flupentixol dihydrochloride; CAS No:51529-02-3 [aobious.com]

- 8. allmpus.com [allmpus.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Trans-flupenthixol | C23H25F3N2OS | CID 5281878 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Profiling of trans-(E)-Flupentixol Dihydrochloride

Application Note & Detailed Protocols

Introduction & Scientific Rationale

Trans-(E)-flupentixol dihydrochloride (CAS: 51529-02-3) is the geometric isomer of the thioxanthene antipsychotic flupentixol. Unlike its cis-(Z) counterpart, which is a potent dopamine D1/D2 receptor antagonist used clinically for schizophrenia, the trans-(E) isomer exhibits significantly lower affinity for dopaminergic receptors.

Why test cytotoxicity?

-

Negative Control in Receptor Studies: Because the trans isomer is pharmacologically "inactive" regarding dopamine blockade, it serves as a critical negative control. If a cellular response (e.g., cell death) is observed with cis-flupentixol but not trans-flupentixol, the effect is likely receptor-mediated. If both isomers induce toxicity, the mechanism is likely off-target (e.g., physicochemical membrane disruption or lysosomotropism).

-

Drug Repurposing (Oncology): Recent studies indicate that thioxanthenes can inhibit the PI3K/AKT pathway and induce apoptosis in lung cancer cells (e.g., A549, H661) independent of dopamine receptors.

-

Cationic Amphiphilic Drug (CAD) Toxicity: Flupentixol is a CAD.[1] At high concentrations, CADs accumulate in lysosomes, causing lysosomal membrane permeabilization (LMP), a distinct cytotoxic mechanism relevant to toxicology screening.

Technical Specifications & Handling

Critical Warning: Thioxanthenes are highly susceptible to photo-isomerization . Exposure to light can convert the pure trans-(E) form into a mixture of cis and trans, invalidating stereoselective assays.

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 51529-02-3 |

| Molecular Weight | 507.44 g/mol |

| Solubility | Water (up to ~50 mg/mL), DMSO (>20 mg/mL), Methanol |

| Storage | -20°C (Desiccated); Protect from light (Amber vials) |

| Stability | Unstable in light; aqueous solutions should be used immediately or frozen. |

Experimental Workflow

The following diagram outlines the critical path for handling this light-sensitive compound to ensure assay reproducibility.

Figure 1: Critical workflow emphasizing light protection during stock preparation to prevent E-to-Z isomerization.

Protocol A: Dose-Response Viability Assay (MTT/MTS)

This protocol determines the IC50 (half-maximal inhibitory concentration) of trans-(E)-flupentixol.

Reagents

-

Cell Line: A549 (Lung Carcinoma) or SH-SY5Y (Neuroblastoma).

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS.

-

Solvent: Sterile DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology

-

Stock Preparation (Dark Room/Red Light recommended):

-

Dissolve 5.07 mg of this compound in 1 mL of sterile DMSO or Water to create a 10 mM master stock.

-

Note: If using DMSO, ensure the final concentration on cells is < 0.5% to avoid solvent toxicity.

-

-

Cell Seeding:

-

Seed cells into a 96-well flat-bottom plate at a density of 5,000–8,000 cells/well in 100 µL complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Compound Dilution:

-

Prepare intermediate dilutions in complete media. Recommended test concentrations: 0, 2.5, 5, 10, 20, 40, and 80 µM .

-

Control: Vehicle control (Media + equivalent % DMSO).

-

Blank: Media only (no cells).

-

-

Treatment:

-

Aspirate old media (carefully) or add 2x concentrated drug solution to existing media.

-

Incubate for 24, 48, or 72 hours . (72h is recommended for IC50 determination in slow-growing lines).

-

-

Readout (MTT):

-

Add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilize crystals with 100 µL DMSO or SDS-HCl.

-

Measure absorbance at 570 nm .

-

Data Analysis

Calculate % Viability using the formula:

Protocol B: Mechanistic Validation (Annexin V/PI)

To distinguish between necrosis (toxic rupture) and apoptosis (programmed cell death—often driven by PI3K inhibition or lysosomal stress).

Methodology

-

Seeding: Seed cells in 6-well plates (2 x 10^5 cells/well).

-

Treatment: Treat with trans-(E)-flupentixol at the calculated IC50 and 2x IC50 for 24 hours.

-

Harvesting:

-

Collect supernatant (floating cells).

-

Trypsinize adherent cells.

-

Combine and centrifuge at 1000 RPM for 5 min.

-

-

Staining:

-

Resuspend in 1X Annexin Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

-

Incubate 15 min in the dark at Room Temperature.

-

-

Flow Cytometry:

-

Q1 (Annexin- / PI+): Necrosis (Potential membrane rupture/solvent effect).

-

Q2 (Annexin+ / PI+): Late Apoptosis.

-

Q3 (Annexin- / PI-): Live.

-

Q4 (Annexin+ / PI-): Early Apoptosis (Indicates regulated cell death).

-

Mechanistic Interpretation

Trans-(E)-flupentixol is unique. While it does not block D2 receptors effectively, it retains the cationic amphiphilic structure. This allows it to act via two potential off-target pathways:

-

PI3K/AKT Inhibition: Direct interaction with the ATP-binding pocket of PI3K (similar to the cis isomer in cancer models).

-

Lysosomotropism: Accumulation in acidic lysosomes leading to Lysosomal Membrane Permeabilization (LMP).

Figure 2: Dual cytotoxic mechanisms: PI3K inhibition and Lysosomal Membrane Permeabilization (LMP).[2]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High variability between replicates | Pipetting error or Crystal formation | Ensure drug is fully dissolved. Check for precipitation in media (microscopy) before adding to cells. |

| Unexpectedly high toxicity in controls | Solvent toxicity | Ensure final DMSO concentration is < 0.5% (ideally < 0.1%). |

| Loss of potency over time | Photo-isomerization | Prepare stocks fresh or store in absolute darkness. Trans converts to the equilibrium mixture in light. |

| No IC50 reached | Drug resistance or low dose | Increase max dose to 80 µM. Verify cell line sensitivity to CADs. |

References

-

Dong, C., et al. (2019). "The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer."[3] International Journal of Biological Sciences. Link

-

MedChemExpress. "Flupentixol dihydrochloride Product Information." Link

- Context: Provides solubility data, stability, and handling instructions for the dihydrochloride salt.

-

Waddington, J. L., et al. (1981). "Sequelae of 6 months continuous administration of cis(Z)- and trans(E)-flupenthixol in the rat."[5] European Journal of Pharmacology. Link

-

Context: Differentiates the pharmacological activity of cis (active) vs trans (inactive) isomers in dopamine systems.[6]

-

-

Guide to Pharmacology. "Flupentixol Ligand Page." Link

-

Context: Confirmation of receptor affinity differences between isomers.[6]

-

-

Santa Cruz Biotechnology. "this compound Product Sheet." Link[7]

- Context: Chemical specifications and CAS verific

Sources

- 1. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Sequelae of 6 months continuous administration of cis(Z)-and trans(E)-flupenthixol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. This compound | CAS 51529-02-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

synthesis and isolation techniques for trans-(E)-flupentixol

Application Note: Synthesis and Isolation Techniques for trans-(E)-Flupentixol

Part 1: Core Directive & Strategic Overview

While cis-(Z)-flupentixol is the pharmacologically active antipsychotic agent (antagonizing D1/D2 receptors), the trans-(E)-flupentixol isomer is a critical reference standard for impurity profiling, stability testing, and stereoselective pharmacokinetic studies. Regulatory guidelines (ICH Q3A/B) mandate the rigorous quantification of inactive isomers in drug substances.

This guide departs from standard "recipe" formats to provide a mechanistically grounded protocol for generating and isolating the trans-(E) isomer. Unlike the commercial manufacturing process—which optimizes for the cis-(Z) form—this protocol highlights conditions that maximize the trans-(E) yield or facilitate its specific extraction from isomeric mixtures.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Causality in Synthesis

The synthesis of flupentixol involves a Grignard addition to 2-trifluoromethylthioxanthone, followed by an acid-catalyzed dehydration.

-

Stereochemical Control: The dehydration of the tertiary alcohol intermediate (9-[3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl]-2-trifluoromethyl-9-hydroxythioxanthene) is the defining step.

-

Thermodynamic vs. Kinetic Control: Strong mineral acids (HCl, H₂SO₄) typically favor the thermodynamic cis-(Z) product (stabilized by intramolecular hydrogen bonding between the piperazine nitrogen and the thioxanthene ring).

-

Pro-Trans Strategy: To access the trans-(E) isomer, we utilize succinic acid or acetic anhydride/acetyl chloride conditions, or simply accept the thermodynamic equilibrium (~1:1 to 4:6 E:Z ratio) produced by non-stereoselective dehydration, followed by a rigorous chemical separation strategy.

The Self-Validating Isolation System

Direct fractional crystallization of flupentixol free base or dihydrochloride salts is often inefficient due to oiling out and poor crystal lattice discrimination.

-

The "Ester-Lock" Protocol: This guide details a superior isolation method involving the derivatization of the isomeric mixture to the p-chlorobenzoate ester . The trans-(E)-flupentixol p-chlorobenzoate hydrochloride salt exhibits significantly lower solubility in ethyl acetate compared to its cis counterpart, allowing for high-purity precipitation. This is a self-validating step: if the precipitate forms, it is predominantly the trans-ester.

Part 3: Visualization & Formatting

Synthetic Pathway & Isolation Logic

Caption: Workflow for the chemical synthesis and "Ester-Lock" isolation of trans-(E)-flupentixol.

Part 4: Experimental Protocols

Protocol A: Synthesis of Flupentixol Isomeric Mixture

Objective: To synthesize the crude mixture of Z and E isomers suitable for downstream separation.[1]

Reagents:

-

2-Trifluoromethylthioxanthone (Starting Material)[1][2][3][4][5]

-

3-dimethylaminopropylmagnesium chloride (Grignard Reagent)

-

Succinic Acid (Dehydrating agent favoring E-isomer presence)[2]

-

Tetrahydrofuran (THF), Anhydrous

Step-by-Step Methodology:

-

Grignard Addition: Under nitrogen atmosphere, dissolve 2-trifluoromethylthioxanthone (1.0 eq) in anhydrous THF. Cool to 0°C. Add 3-dimethylaminopropylmagnesium chloride (1.2 eq) dropwise. Stir at room temperature for 4 hours.

-

Quench: Quench reaction with saturated NH₄Cl solution. Extract with ethyl acetate. Dry organic layer over MgSO₄ and concentrate to yield the tertiary alcohol intermediate (9-(3-dimethylamino)propyl)-2-(trifluoromethyl)-9-hydroxythioxanthene).

-

Dehydration (Isomerization): Dissolve the intermediate in acetic anhydride/acetyl chloride (2:1 ratio) or treat with succinic acid in refluxing toluene.

-

Note: Unlike HCl which drives the reaction toward the Z-isomer (85%+), succinic acid or weaker organic acids often yield a mixture closer to 37:63 (E:Z) or 50:50 , providing a richer source of the trans isomer for isolation [1].

-

-

Workup: Basify with NaOH (2M) to pH 10. Extract with dichloromethane (DCM). Evaporate solvent to obtain the crude Flupentixol base (E/Z mixture).

Protocol B: Isolation of trans-(E)-Flupentixol (The p-Chlorobenzoate Method)

Objective: To isolate high-purity trans-isomer by exploiting the differential solubility of ester salts.

Reagents:

-

Crude Flupentixol Mixture (from Protocol A)

-

p-Chlorobenzoyl chloride[1]

-

Potassium Hydroxide (KOH)[1]

Step-by-Step Methodology:

-

Esterification: Dissolve crude flupentixol (10 g, ~23 mmol) in ethyl acetate (40 mL). Heat to 40°C. Add p-chlorobenzoyl chloride (1.2 eq) dropwise.

-

Precipitation: Heat the mixture to 70°C for 1 hour, then cool slowly to 5°C.

-

Filtration: Filter the precipitate. Wash with cold ethyl acetate.

-

Checkpoint: The solid cake is predominantly the trans-isomer derivative. The filtrate contains the cis-isomer.

-

-

Hydrolysis (Deprotection): Suspend the solid trans-ester salt in methanol. Add aqueous KOH (3 eq). Heat to 55°C for 1 hour to cleave the ester linkage.

-

Final Extraction: Remove methanol under vacuum. Add water and toluene. Separate the organic phase containing the free base trans-(E)-flupentixol .

-

Crystallization (Optional): Isolate as the dihydrochloride salt by adding HCl/ether to the toluene solution.

Part 5: Data Presentation & Analytical Validation

Table 1: Physicochemical Differentiation of Isomers

| Feature | cis-(Z)-Flupentixol | trans-(E)-Flupentixol |

| Pharmacological Activity | Potent Antipsychotic | Inactive / Negligible |

| Configuration | Side chain cis to -CF3 group | Side chain trans to -CF3 group |

| 1H-NMR (Olefinic Proton) | δ ~5.9-6.0 ppm (Triplet) | δ ~5.6-5.8 ppm (Triplet) [4] |

| Solubility (p-Cl-Benzoate HCl) | High in Ethyl Acetate | Low in Ethyl Acetate (Precipitates) |

| Melting Point (2HCl salt) | ~230-235°C (Dec) | ~220-225°C (Distinct range) |

Analytical Method (HPLC):

-

Column: Silica-based stationary phase (e.g., Lichrosorb Si-60) or specific reversed-phase C18 with ion-pairing agents.

-

Mobile Phase: n-Heptane / Ethanol / Ammonia (or similar basic organic modifier).

-

Detection: UV at 254 nm.

-

Retention: The trans-(E) isomer typically elutes before the cis-(Z) isomer on normal phase silica due to lower polarity (less steric shielding of the amine).

Part 6: Safety & Handling

-

Flupentixol: Potent neuroleptic.[7][9] Handle with high containment (OEL < 10 µg/m³). Avoid inhalation of dusts.

-

Reagents: p-Chlorobenzoyl chloride is corrosive and a lachrymator. Perform all derivatization steps in a fume hood.

-

Waste: Segregate halogenated solvents (DCM) from non-halogenated (Ethyl Acetate/Toluene).

References

-

Malviya, R., & Ghate, M. (2019). Z-Isomer Control in the Synthesis of Flupentixol Related Compounds. Journal of Pharmaceutical Research. Link

-

Nuzzi, H., et al. (2006). Process for the preparation of Z-flupentixol. European Patent EP1673365B1. Link

-

Lundbeck A/S. (1966). Derivatives of thiaxanthene and method for the preparation. US Patent 3,282,930.[4] Link

-

Balant-Gorgia, A. E., et al. (1987).[10][11] Stereoselective disposition of flupentixol: influence on steady-state plasma concentrations. European Journal of Drug Metabolism and Pharmacokinetics. Link

-

Reimold, M., et al. (2007).[11] D2 receptor occupancy by flupentixol. Psychopharmacology. Link

Sources

- 1. data.epo.org [data.epo.org]

- 2. jopcr.com [jopcr.com]

- 3. EP1673365B1 - Process for the preparation of z-flupentixol - Google Patents [patents.google.com]

- 4. "A Process For The Preparation Of Flupentixol Decanoate". [quickcompany.in]

- 5. CN1867558A - Process for the preparation of z-flupentixol - Google Patents [patents.google.com]

- 6. lundbeck.com [lundbeck.com]

- 7. homework.study.com [homework.study.com]

- 8. CN102002034A - Method for separating flupentixol hydrochloride isomers - Google Patents [patents.google.com]

- 9. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective disposition of flupentixol: influence on steady-state plasma concentrations in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

thin-layer chromatography (TLC) separation of flupentixol geometric isomers

An Application Note and Protocol for the Thin-Layer Chromatography (TLC) Separation of Flupentixol Geometric Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

Flupentixol, a prominent thioxanthene antipsychotic, exists as two geometric isomers: cis(Z)-flupentixol and trans(E)-flupentixol. The pharmacological activity, particularly the dopamine receptor antagonism crucial for its antipsychotic effect, is known to reside almost exclusively in the cis(Z) isomer, while the trans(E) isomer is considered largely inactive.[1][2][3][4][5] Oral formulations of flupentixol are often supplied as a mixture of these isomers.[2] Consequently, the ability to separate and identify these isomers is of paramount importance for quality control, stability studies, and pharmacokinetic analysis in drug development and manufacturing. This guide provides a detailed, field-proven protocol for the successful separation of cis(Z)- and trans(E)-flupentixol using thin-layer chromatography (TLC), a rapid, cost-effective, and versatile analytical technique.

The Scientific Imperative for Isomeric Separation

The therapeutic efficacy of flupentixol is critically dependent on the concentration of the cis(Z) isomer.[1] The inactive trans(E) isomer, if present, contributes to the total drug amount without providing therapeutic benefit and may have a different pharmacokinetic profile.[3] Therefore, regulatory bodies and quality assurance systems mandate precise control over the isomeric ratio in the final drug product.

This protocol is designed to provide a robust and reproducible TLC method that leverages subtle differences in the physicochemical properties of the flupentixol isomers to achieve clear separation.

Principle of Chromatographic Separation

Thin-layer chromatography separates compounds based on the principle of differential partitioning.[6] Analytes are partitioned between a solid, polar stationary phase (silica gel) and a liquid mobile phase that travels up the stationary phase via capillary action.

The separation of geometric isomers by TLC is possible when they exhibit differences in polarity and/or molecular geometry, which affects the strength of their interactions with the stationary phase.[7]

-

Polarity and Interaction: The silica gel stationary phase is highly polar due to surface silanol (Si-OH) groups. It interacts most strongly with polar analytes via hydrogen bonding and dipole-dipole forces.[8]

-

Isomer Differentiation: While both flupentixol isomers have the same functional groups, their three-dimensional arrangement differs. Molecular modeling studies have suggested that the trans(E) isomer has a more distinct separation of its lipophilic and hydrophilic regions compared to the cis(Z) isomer.[9] This subtle difference in the molecule's overall polarity and shape leads to differential adsorption onto the silica gel surface, allowing for their separation as the mobile phase ascends the plate. The isomer that interacts less strongly with the silica gel will travel further up the plate, resulting in a higher Retention Factor (Rf) value.

Physicochemical Properties of Flupentixol

A foundational understanding of the molecule's properties is key to designing the separation method.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₅F₃N₂OS | [1] |

| Molecular Weight | 434.52 g/mol | [10] |

| logPoct/wat | 4.602 (Calculated) | [10] |

| Active Isomer | cis(Z)-flupentixol | [4][5][11] |

| Inactive Isomer | trans(E)-flupentixol | [1][3] |

Experimental Protocol: TLC Separation

This protocol provides a self-validating system for the clear resolution of flupentixol isomers.

Materials and Reagents

-

TLC Plates: Silica gel 60 F₂₅₄, aluminum-backed, 20x20 cm or 10x10 cm.

-

Flupentixol Standard: A reference standard containing a mixture of cis(Z)- and trans(E)-flupentixol isomers (e.g., Flupentixol Dihydrochloride).

-

Test Sample: Flupentixol raw material or formulation extract.

-

Mobile Phase Solvents (Analytical Grade):

-

Toluene

-

Acetone

-

Ammonia solution (25%)

-

-

Sample Solvent: Methanol (HPLC Grade).

-

Visualization Reagents:

-

UV Lamp (254 nm and 366 nm).

-

Iodine crystals.

-

Potassium permanganate (KMnO₄) stain.

-

-

Equipment:

-

Glass TLC developing chamber with lid.

-

Capillary tubes or micropipettes (1-10 µL).

-

Forceps.

-

Fume hood.

-

Hot plate or heat gun.

-

Step-by-Step Methodology

The entire workflow is designed to ensure reproducibility and accurate results.

Caption: Workflow for TLC separation of flupentixol isomers.

1. Mobile Phase Preparation:

-

In a fume hood, carefully prepare the mobile phase by mixing Toluene, Acetone, and concentrated Ammonia (25%) in a volume ratio of 80:20:1 .

-

Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5-1.0 cm.

-

Place a piece of filter paper inside the chamber, wetting it with the mobile phase, and close the lid. Allow the chamber to saturate for at least 15-20 minutes. This ensures a uniform vapor environment, leading to better and more reproducible separation.

2. Sample Preparation:

-